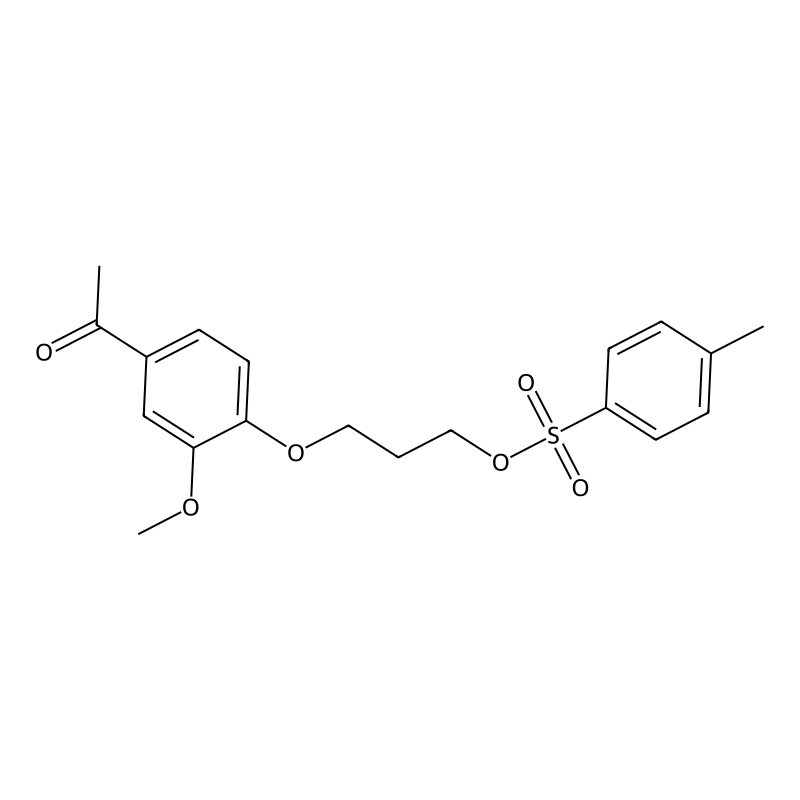

3-(4-Acetyl-2-methoxyphenoxy)propyl 4-methylbenzenesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

3-(4-Acetyl-2-methoxyphenoxy)propyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C18H22O5S and a molecular weight of 378.5 g/mol. This compound is characterized by its unique structure, which includes a propyl chain linked to a sulfonate group and an acetylated methoxyphenyl moiety. It is categorized as an impurity of iloperidone, a medication used primarily in the treatment of schizophrenia, highlighting its relevance in pharmaceutical contexts .

- Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles, making it useful in synthetic organic chemistry.

- Esterification: The acetyl group can react with alcohols to form esters.

- Hydrolysis: In aqueous conditions, the sulfonate group may hydrolyze, releasing the corresponding alcohol.

These reactions are significant for its potential modifications and derivatives in research and applications .

The synthesis of 3-(4-acetyl-2-methoxyphenoxy)propyl 4-methylbenzenesulfonate typically involves:

- Formation of the Phenolic Intermediate: Starting from 4-acetyl-2-methoxyphenol, which is reacted with appropriate reagents to introduce the propyl chain.

- Sulfonation: The introduction of the sulfonate group is achieved through reaction with sulfur trioxide or chlorosulfonic acid.

- Purification: The final product is purified using techniques such as crystallization or chromatography to isolate the desired compound from impurities.

These methods allow for controlled synthesis and modification of the compound for various applications .

The primary applications of 3-(4-acetyl-2-methoxyphenoxy)propyl 4-methylbenzenesulfonate include:

- Pharmaceutical Research: As an impurity in iloperidone, it serves as a reference standard in drug development and quality control.

- Chemical Synthesis: Its reactive sulfonate group makes it valuable in organic synthesis for creating more complex molecules.

- Biological Studies: Used in research to explore its effects on biological systems, particularly in pharmacology .

Interaction studies involving this compound primarily focus on its biological activity and potential interactions with cellular targets. Preliminary findings suggest:

- Receptor Binding: Similar compounds have shown affinity for dopamine and serotonin receptors, indicating possible interactions that could influence psychotropic effects.

- Metabolic Pathways: Understanding how this compound interacts with metabolic enzymes can provide insights into its pharmacokinetics and toxicity profiles .

Several compounds share structural similarities with 3-(4-acetyl-2-methoxyphenoxy)propyl 4-methylbenzenesulfonate. Here’s a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate | Contains methylsulfonyl instead of acetyl | Different reactivity due to methyl group |

| 3-(4-Hydroxyphenoxy)propyl 4-methylbenzenesulfonate | Hydroxy group instead of acetyl | Potentially different biological activity |

| Iloperidone | A broader structure with multiple rings | Established clinical use as antipsychotic |

These comparisons illustrate how variations in functional groups can lead to different chemical behaviors and biological activities, emphasizing the uniqueness of 3-(4-acetyl-2-methoxyphenoxy)propyl 4-methylbenzenesulfonate within this class of compounds .

IUPAC Nomenclature and Synonyms

The compound is formally designated as 3-(4-acetyl-2-methoxyphenoxy)propyl 4-methylbenzenesulfonate according to International Union of Pure and Applied Chemistry nomenclature guidelines [1]. This systematic name reflects the structural organization of the molecule, incorporating both aromatic ring systems connected through a propyl linker chain. Alternative nomenclature includes 3-(4-acetyl-2-methoxyphenoxy)propyl 4-methylbenzene-1-sulfonate, which provides equivalent structural identification [1].

The compound is recognized by several synonyms in chemical literature and databases [1]. These include Iloperidone Impurity 2, which denotes its role as a synthetic byproduct in pharmaceutical manufacturing processes [9]. Another documented synonym is 4'-(3-p-toluenesulfonylpropoxy)-3'-methoxyacetophenone, which emphasizes the tosylate functionality and phenoxy structural elements [1]. These alternative designations facilitate identification across different chemical databases and regulatory documentation systems.

CAS Registry Information (1309041-89-1)

The Chemical Abstracts Service has assigned registry number 1309041-89-1 to this compound, providing unique identification within global chemical databases [1] [4]. This registry number was officially established on February 23, 2016, with subsequent modifications recorded as recently as June 7, 2025 [1]. The CAS registry system ensures unambiguous identification of the compound across international chemical literature and regulatory frameworks.

Physical Properties

Molecular Weight (378.4 g/mol) and Formula (C19H22O6S)

The molecular formula C19H22O6S represents the elemental composition of the compound, with a calculated molecular weight of 378.4 grams per mole [1] [4]. This molecular weight determination reflects the sum of atomic masses for all constituent elements: nineteen carbon atoms, twenty-two hydrogen atoms, six oxygen atoms, and one sulfur atom [1]. The exact mass, calculated using monoisotopic atomic masses, equals 378.11370959 daltons [1].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C19H22O6S | [1] |

| Molecular Weight | 378.4 g/mol | [1] |

| Exact Mass | 378.11370959 Da | [1] |

| Monoisotopic Mass | 378.11370959 Da | [1] |

The molecular weight places this compound within the range typical for pharmaceutical intermediates and process-related substances [33]. The relatively high oxygen content (six atoms) contributes significantly to the molecular weight and influences physical properties such as polarity and hydrogen bonding capacity [1]. The single sulfur atom, present in the sulfonate functionality, adds both mass and distinctive chemical reactivity characteristics to the overall molecular structure.

Solubility Parameters

The compound exhibits moderate lipophilicity as indicated by its calculated partition coefficient (XLogP3-AA) value of 3.2 [1]. This value suggests balanced hydrophilic and lipophilic characteristics, with the molecule showing preference for organic solvents while retaining some aqueous compatibility. The topological polar surface area measures 87.3 square angstroms, indicating substantial polar character that influences solubility behavior [1].

Sulfonate esters generally demonstrate enhanced solubility in polar organic solvents compared to their corresponding alcohols [24]. The tosylate functionality contributes to increased polarity through the sulfonate group, while the aromatic systems provide sites for π-π interactions with suitable solvents [24]. The methoxy and acetyl substituents further enhance solubility in moderately polar systems through dipole-dipole interactions and potential hydrogen bonding with protic solvents.

The compound shows six hydrogen bond acceptor sites but zero hydrogen bond donor capabilities [1]. This asymmetric hydrogen bonding profile influences selective solubility patterns, favoring aprotic polar solvents that can accept hydrogen bonds from external sources while accommodating the molecule's electron-rich sites. The rotatable bond count of nine indicates significant conformational flexibility that can adapt to different solvent environments.

Physical State and Appearance

The compound typically appears as a solid at ambient temperature and pressure conditions [4]. Chemical supplier specifications consistently describe the material as a solid phase, indicating crystalline or amorphous solid characteristics under standard storage conditions [30]. The solid state reflects the molecular weight and intermolecular interactions that favor ordered packing arrangements over liquid phases at room temperature.

Physical appearance descriptions from commercial sources indicate the compound may range from white to off-white coloration, suggesting minimal chromophoric character in the visible spectrum [30]. The absence of extended conjugated systems in the molecular structure supports this observation, as the individual aromatic rings are separated by the flexible propyl linker that interrupts electronic delocalization. Storage recommendations typically specify ambient temperature conditions, indicating reasonable thermal stability of the solid form.

Chemical Reactivity

Functional Group Analysis

The molecule contains multiple distinct functional groups that contribute to its overall reactivity profile [1]. The primary reactive sites include the tosylate ester functionality, the acetyl ketone group, the aromatic ether linkages, and the methoxy substituent. Each functional group exhibits characteristic reactivity patterns that can be exploited in synthetic transformations or analytical procedures.

The tosylate group represents the most reactive functionality, serving as an excellent leaving group in nucleophilic substitution reactions [11] [32]. This sulfonate ester exhibits superior leaving group ability compared to halides due to resonance stabilization of the departing tosylate anion [11]. The acetyl ketone provides electrophilic character at the carbonyl carbon, enabling nucleophilic addition reactions and potential reduction transformations [18].

The phenoxy ether linkages demonstrate relative stability under neutral conditions but may undergo cleavage under strongly acidic or basic conditions [1]. The methoxy group contributes electron-donating character to the aromatic ring through resonance effects, influencing both reactivity and spectroscopic properties of the substituted benzene system. The propyl linker provides conformational flexibility while remaining relatively unreactive under normal conditions.

Reactive Sites

The primary reactive site centers on the tosylate functionality, which readily undergoes nucleophilic displacement reactions [11] [32]. The carbon atom bearing the tosylate group exhibits pronounced electrophilic character due to the electron-withdrawing nature of the sulfonate group. This site readily participates in bimolecular nucleophilic substitution (SN2) mechanisms with various nucleophiles, including amines, alkoxides, and other electron-rich species [32].

The acetyl carbonyl carbon represents another significant electrophilic site within the molecule [18]. This position readily undergoes nucleophilic addition reactions with hydrides, organometallic reagents, and other carbon-centered nucleophiles. The carbonyl group also participates in condensation reactions and can be reduced to secondary alcohol functionality under appropriate conditions [12].

The aromatic rings generally exhibit reduced reactivity compared to the aliphatic reactive sites, but may participate in electrophilic aromatic substitution reactions under forcing conditions [39]. The electron-donating methoxy group activates the substituted benzene ring toward electrophilic attack, particularly at positions ortho and para to the methoxy substituent. However, the presence of the electron-withdrawing acetyl group partially deactivates the same ring system.

Tosylate Group Chemistry

The tosylate functionality exhibits exceptional leaving group ability, ranking among the best leaving groups commonly employed in organic synthesis [11]. The 4-methylbenzenesulfonate group derives its leaving group character from the high stability of the resulting tosylate anion, which benefits from extensive resonance delocalization across the aromatic ring and sulfonate oxygen atoms [11]. This stabilization makes tosylate departure thermodynamically favorable in nucleophilic substitution reactions.

Mechanistically, tosylate displacement typically proceeds through concerted SN2 pathways when primary or secondary carbons are involved [32]. The reaction involves backside attack by the nucleophile, simultaneous bond formation and breaking, and inversion of stereochemistry at the reaction center [32]. The tosylate group effectively converts unreactive alcohols into highly reactive electrophilic centers, enabling substitution reactions that would otherwise be difficult or impossible.

The tosylate group also participates in elimination reactions under basic conditions, where β-hydrogen abstraction leads to alkene formation with concurrent tosylate departure [36]. The choice between substitution and elimination pathways depends on reaction conditions, nucleophile strength, and steric factors around the reactive center. Strong bases and elevated temperatures generally favor elimination pathways over substitution mechanisms.

Acetyl Group Reactions

The acetyl functionality displays typical ketone reactivity patterns, with the carbonyl carbon serving as the primary electrophilic site [12] [18]. Nucleophilic addition reactions readily occur at this position, with the initial tetrahedral intermediate potentially undergoing various subsequent transformations depending on the nucleophile and reaction conditions. Hydride reduction converts the ketone to a secondary alcohol, while organometallic additions yield tertiary alcohol products.

The acetyl group participates in acid-catalyzed reactions through protonation of the carbonyl oxygen, which enhances the electrophilic character of the carbonyl carbon [12]. This activation enables reactions with weaker nucleophiles and facilitates various condensation processes. Under basic conditions, the methyl group adjacent to the carbonyl can undergo deprotonation to form enolate intermediates, which then participate in aldol-type reactions.

The acetyl carbonyl also exhibits characteristic spectroscopic properties that aid in structural identification and purity assessment [18] [21]. The carbonyl stretching frequency appears in infrared spectra between 1705-1725 cm⁻¹, with the exact position depending on electronic effects from substituents and conformational factors [21]. Nuclear magnetic resonance spectroscopy reveals distinctive chemical shifts for both the carbonyl carbon and the adjacent methyl group.

Spectroscopic Characterization

NMR Data Interpretation

Nuclear magnetic resonance spectroscopy provides detailed structural information through analysis of chemical shifts, coupling patterns, and integration ratios [44]. The aromatic protons from both benzene rings typically appear in the 7.0-8.0 ppm region of proton nuclear magnetic resonance spectra, with the tosylate aromatic protons showing characteristic patterns due to para-disubstitution [16]. The acetyl methyl group exhibits a singlet around 2.5 ppm, while the methoxy group appears as a singlet near 3.8 ppm.

The propyl linker protons demonstrate characteristic multipicity patterns, with the methylene groups adjacent to oxygen atoms appearing downfield due to deshielding effects [17]. The central methylene group of the propyl chain typically exhibits a complex multiplet around 2.0-2.2 ppm due to coupling with adjacent methylene groups. Integration patterns confirm the expected proton ratios for each structural element within the molecule.

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for each carbon environment within the molecule [17]. The carbonyl carbon appears significantly downfield around 190-200 ppm, while aromatic carbons occupy the 120-140 ppm region with specific patterns reflecting substitution effects. The methoxy carbon appears around 55 ppm, and the tosylate methyl carbon exhibits a characteristic signal near 21 ppm.

Mass Spectral Analysis

Mass spectrometry provides molecular weight confirmation and fragmentation pattern information that supports structural identification [19]. The molecular ion peak appears at m/z 378, corresponding to the molecular weight of the intact compound. Common fragmentation pathways include loss of the tosylate group (mass 171) to generate a fragment at m/z 207, representing the acetyl-methoxyphenoxypropyl portion of the molecule.

Additional fragmentation occurs through cleavage of the propyl linker, generating characteristic fragments that retain either the substituted phenoxy system or the tosylate functionality [19]. The acetyl group may undergo alpha-cleavage to produce an acylium ion, while the methoxy group can be lost as a methyl radical. These fragmentation patterns provide diagnostic information for compound identification and purity assessment.

Electrospray ionization techniques typically generate protonated molecular ions [M+H]⁺ at m/z 379, along with sodium adducts [M+Na]⁺ at m/z 401 under appropriate conditions [20]. High-resolution mass spectrometry confirms the exact molecular formula through accurate mass determination, distinguishing this compound from potential isomers or closely related structures with similar nominal masses.

IR Spectral Features

Infrared spectroscopy reveals characteristic absorption bands for the major functional groups present in the molecule [21]. The acetyl carbonyl group exhibits a strong absorption band between 1705-1725 cm⁻¹, with the exact frequency depending on electronic effects from the aromatic substituents and conformational factors [18] [21]. This carbonyl stretch represents one of the most diagnostic features in the infrared spectrum.

The tosylate functionality contributes several characteristic absorptions, including sulfonate stretching vibrations around 1150-1350 cm⁻¹ and aromatic carbon-carbon stretching modes in the 1450-1600 cm⁻¹ region [21]. The para-disubstituted benzene ring of the tosylate group shows a characteristic pattern of aromatic carbon-hydrogen bending vibrations between 800-900 cm⁻¹.

Additional spectral features include methoxy carbon-oxygen stretching around 1250 cm⁻¹, aromatic carbon-hydrogen stretching in the 3000-3100 cm⁻¹ region, and aliphatic carbon-hydrogen stretching between 2850-3000 cm⁻¹ [21]. The absence of broad hydroxyl absorption bands confirms the ester nature of the tosylate functionality and distinguishes this compound from related alcohol precursors.

Structural Relationship to Iloperidone

Structural Similarities and Differences

The compound shares significant structural elements with iloperidone, particularly in the acetyl-methoxyphenoxy portion of the molecule [23]. Both compounds contain the same substituted phenoxy system, featuring a para-acetyl group and an ortho-methoxy group relative to the phenolic oxygen [9]. This common structural motif accounts for the classification of this compound as an iloperidone-related impurity in pharmaceutical contexts.

The primary structural difference lies in the nature of the propyl chain substitution [23]. While iloperidone contains a complex piperidine-benzisoxazole system attached to the propyl linker, this impurity bears a simple tosylate group at the terminal position [9]. This difference reflects the synthetic pathway where tosylate intermediates are employed to introduce nucleophilic groups during iloperidone synthesis.

| Structural Element | This Compound | Iloperidone |

|---|---|---|

| Acetyl-methoxyphenoxy | Present | Present |

| Propyl linker | Present | Present |

| Terminal substitution | Tosylate | Piperidine-benzisoxazole |

| Molecular formula | C19H22O6S | C24H27FN2O4 |

The molecular complexity differs substantially between the two compounds, with iloperidone containing nitrogen heterocycles and fluorine substitution absent in the impurity structure [23]. These differences reflect the incomplete synthetic transformation where the tosylate leaving group has not been displaced by the intended nucleophilic component.

Position as a Process Impurity

This compound functions as a process-related impurity arising during iloperidone synthesis, specifically representing an intermediate that has not undergone complete conversion to the final product [9] [33]. The formation occurs when tosylate activation of the hydroxyphenoxypropanol intermediate proceeds successfully, but subsequent nucleophilic displacement by the piperidine-benzisoxazole component remains incomplete.

The impurity formation mechanism involves competing pathways during the synthetic sequence, where side reactions or incomplete conversions lead to accumulation of the tosylate intermediate [33]. Quality control procedures in pharmaceutical manufacturing require identification and quantification of this impurity to ensure product purity and compliance with regulatory standards [9]. Analytical methods must distinguish between the desired product and this structurally related impurity.

Precursor Compounds

The synthesis of 3-(4-Acetyl-2-methoxyphenoxy)propyl 4-methylbenzenesulfonate relies on several key precursor compounds that serve as fundamental building blocks for the target molecule. The primary precursors include 4-acetyl-2-methoxyphenol (acetovanillone), 3-chloropropanol derivatives, and 4-methylbenzenesulfonyl chloride (tosyl chloride) [1] [2].

4-Acetyl-2-methoxyphenol represents the aromatic core component and can be obtained through acetylation of 2-methoxyphenol or through commercial sources. This compound provides the essential methoxyphenoxy functionality that characterizes the target molecule [3]. The preparation involves standard Friedel-Crafts acylation conditions using acetyl chloride or acetic anhydride in the presence of aluminum chloride as a Lewis acid catalyst [4].

Alternative precursor pathways involve the use of oxiran-2-ylmethanol (glycidol) and its tosylated derivatives. Oxiran-2-ylmethyl 4-methylbenzenesulfonate serves as a versatile intermediate that can undergo nucleophilic ring-opening reactions with 4-acetyl-2-methoxyphenol under basic conditions [6]. This approach offers excellent stereoselectivity and provides access to the desired propyl chain through controlled epoxide chemistry.

2-Methoxyethyl 4-methylbenzenesulfonate has been utilized as an alkylating agent in Gabriel synthesis approaches, where it reacts with phenolic substrates under basic conditions [1]. This methodology demonstrates the utility of tosylate esters as effective electrophiles in nucleophilic substitution reactions.

Key Intermediates

The formation of key intermediates represents critical steps in the synthetic pathway to 3-(4-Acetyl-2-methoxyphenoxy)propyl 4-methylbenzenesulfonate. 3-(4-Acetyl-2-methoxyphenoxy)propanol serves as the immediate precursor to the target tosylate through direct tosylation reactions [7]. This alcohol intermediate can be prepared through nucleophilic substitution of 4-acetyl-2-methoxyphenol with 3-chloropropanol or via reduction of corresponding ester derivatives.

The oxiran-2-ylmethyl tosylate intermediate pathway involves the preparation of glycidyl tosylate, which undergoes regioselective ring-opening with the phenolic nucleophile . This intermediate offers advantages in terms of stereochemical control and can be prepared from readily available glycidol through standard tosylation procedures using triethylamine as the base in dichloromethane solvent [6] [9].

Propyl 4-methylbenzenesulfonate serves as a model compound and reference standard for optimization studies [10] [11]. The industrial-scale preparation of this intermediate has been extensively documented, with yields exceeding 95% using optimized conditions involving triethylamine, dichloromethane solvent, and controlled temperature protocols [10].

Gabriel synthesis intermediates, particularly 2-[2-(2,6-dimethoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione, provide alternative synthetic approaches through phthalimide chemistry [1]. These intermediates allow for the introduction of the propyl chain through subsequent hydrazinolysis and functional group manipulations.

Tosylation Reactions

Tosylation reactions represent the cornerstone methodology for synthesizing 4-methylbenzenesulfonate esters and constitute the final step in most synthetic routes to the target compound. The standard tosylation protocol involves treatment of 3-(4-acetyl-2-methoxyphenoxy)propanol with 4-methylbenzenesulfonyl chloride in the presence of pyridine as both base and solvent [12] [13] [14].

The mechanism of tosylation proceeds through nucleophilic attack of the alcohol oxygen on the sulfonyl chloride, forming an intermediate that undergoes base-catalyzed elimination of hydrogen chloride [15]. Pyridine serves a dual role as a nucleophilic catalyst, forming a highly electrophilic N-tosylpyridinium intermediate that facilitates rapid esterification with the alcohol substrate [16].

Reaction conditions for optimal tosylation typically involve maintaining temperatures between 0°C and 25°C to minimize side reactions while ensuring complete conversion [10] [14]. The use of dichloromethane as a co-solvent with pyridine enhances product solubility and facilitates workup procedures [17] [10]. Industrial-scale tosylation processes have demonstrated yields of 95% using triethylamine as the base and precise temperature control protocols [10].

Catalytic enhancements can be achieved through the addition of 4-dimethylaminopyridine as a nucleophilic catalyst, which significantly accelerates reaction rates and allows for reduced pyridine quantities [16]. This approach has proven particularly valuable for sterically hindered substrates and temperature-sensitive compounds, enabling tosylation at temperatures as low as -10°C [16].

Alternative tosylation methodologies include the use of 1,1'-carbonyldiimidazole activation of carboxylic acids followed by tosylation, and solid-phase tosylation approaches using polymer-supported tosyl chloride reagents [18]. These methods offer advantages in terms of product purification and reaction scalability.

Oxime-Based Synthetic Approaches

Oxime-based synthetic methodologies provide innovative alternative pathways for accessing 4-methylbenzenesulfonate derivatives through non-traditional chemical transformations. Oxime sulfonate chemistry has emerged as a valuable tool for introducing tosylate functionality through photochemical and thermal activation processes [20].

The preparation of 9H-Fluoren-9-one O-[(4-methylphenyl)sulfonyl]oxime derivatives demonstrates the synthetic utility of oxime tosylates as photoactive compounds . These intermediates undergo light-catalyzed fragmentation to release 4-methylbenzenesulfonic acid, which can serve as a tosylating agent under appropriate conditions [20].

Oxime ester formation involves the reaction of ketone or aldehyde precursors with O-tosylhydroxylamine reagents [21]. This methodology has been applied to the synthesis of novel cyano oximino sulfonate derivatives with demonstrated biological activity [21]. The reaction typically employs mild conditions and exhibits excellent functional group tolerance.

Photoacid generator applications of oxime tosylates have been extensively studied for polymer modification chemistry [20]. Upon irradiation with 254 nm light, oxime sulfonates undergo fragmentation to release sulfonic acids that can catalyze subsequent chemical transformations [20]. This approach offers temporal and spatial control over tosylation reactions.

The thermal rearrangement of oxime tosylates provides access to nitrogen-containing heterocycles through intramolecular cyclization reactions [21]. These transformations have been utilized in the synthesis of quinazoline derivatives and other pharmaceutical intermediates [21].

Alternative Synthetic Pathways

Alternative synthetic approaches to 3-(4-Acetyl-2-methoxyphenoxy)propyl 4-methylbenzenesulfonate encompass diverse methodologies that circumvent traditional tosylation chemistry. Continuous flow synthesis represents a modern approach that offers advantages in terms of reaction control, safety, and scalability [22] [23].

Flow chemistry applications have been successfully implemented for tosylate synthesis using microreactor technology [24]. These systems provide enhanced mixing efficiency, precise temperature control, and reduced reaction times compared to batch processes [24]. Continuous flow tosylation can achieve residence times as short as 48 seconds while maintaining high yields and selectivity [23].

Electrochemical synthesis methods offer environmentally sustainable alternatives to traditional chemical tosylation [23]. These approaches utilize electrochemical activation to generate reactive intermediates that facilitate tosylate formation under mild conditions with reduced waste generation [23].

Biocatalytic approaches have been explored for the preparation of tosylate precursors through enzymatic transformations [25]. While not directly applicable to tosylate formation, these methods provide access to chiral alcohols that can subsequently undergo chemical tosylation with high stereoselectivity [25].

Metal-catalyzed coupling reactions provide alternative strategies for constructing the carbon-oxygen bonds present in the target molecule [26]. Palladium-catalyzed cross-coupling of aryl halides with alkyl alcohols, followed by tosylation, offers a modular approach to structural diversity [26].

Solid-phase synthesis methodologies enable the preparation of tosylate libraries through polymer-supported chemistry [18]. These approaches facilitate parallel synthesis and automated purification procedures, making them particularly valuable for pharmaceutical development applications [18].

Optimization of Synthetic Procedures

Reaction Conditions

The optimization of reaction conditions for the synthesis of 3-(4-Acetyl-2-methoxyphenoxy)propyl 4-methylbenzenesulfonate requires careful consideration of multiple parameters that collectively influence reaction efficiency, product quality, and process economics. Temperature control represents the most critical parameter, with optimal ranges typically maintained between 0°C and 25°C to balance reaction kinetics with side reaction suppression [10] [27].

Low-temperature conditions (0-15°C) favor selective tosylation while minimizing competing reactions such as elimination or rearrangement processes [10]. Industrial-scale implementations have demonstrated that maintaining reaction temperatures below 25°C throughout the addition phase and subsequent stirring period ensures consistent product quality [10]. Temperature excursions above 30°C can lead to increased formation of chloride by-products through alternative mechanistic pathways [28].

Reaction time optimization studies indicate that 12-18 hours provides optimal conversion efficiency for most substrate combinations [27]. Extended reaction times beyond 24 hours do not significantly improve yields but may increase impurity formation through hydrolysis or thermal decomposition pathways [27]. Conversely, reaction times shorter than 12 hours often result in incomplete conversion and reduced overall efficiency.

Solvent selection profoundly impacts both reaction kinetics and product isolation procedures [29]. Dichloromethane emerges as the preferred solvent due to its excellent dissolution properties for both starting materials and products, combined with convenient boiling point for downstream processing [17] [10]. The dichloromethane-pyridine system provides optimal balance between reaction rate and workup simplicity [15].

Atmosphere control through the use of inert gas environments (nitrogen or argon) prevents oxidative side reactions and moisture interference [17]. This consideration becomes particularly important for large-scale operations where prolonged reaction times and elevated temperatures may increase susceptibility to atmospheric oxidation [22].

Catalysts and Reagents Selection

The selection of appropriate catalysts and reagents significantly influences the efficiency and selectivity of tosylation reactions for synthesizing 3-(4-Acetyl-2-methoxyphenoxy)propyl 4-methylbenzenesulfonate. 4-Dimethylaminopyridine serves as the most effective nucleophilic catalyst, typically employed at loadings of 0.1-0.6 mol% relative to the substrate [16].

Catalyst loading optimization studies demonstrate that 0.3 mol% 4-dimethylaminopyridine provides optimal enhancement of reaction rates without compromising product quality [16]. Higher catalyst loadings may lead to increased side product formation, while lower loadings result in incomplete catalysis and extended reaction times [16]. The catalyst enables rapid tosylation at temperatures as low as -10°C, making it particularly valuable for temperature-sensitive substrates [16].

Base selection requires balancing nucleophilicity, basicity, and steric accessibility [15]. Pyridine remains the standard choice due to its dual role as base and nucleophilic catalyst, though triethylamine offers advantages for industrial applications due to its lower cost and easier separation [10]. Diisopropylethylamine provides enhanced steric hindrance for selective tosylation of primary alcohols in the presence of secondary alcohols [30].

Tosyl chloride quality directly impacts reaction efficiency and product purity [31]. Commercial tosyl chloride should be free from moisture and p-toluenesulfonic acid impurities, which can catalyze undesired side reactions [31]. Crystalline tosyl chloride stored under anhydrous conditions provides superior results compared to liquid or hygroscopic samples [32].

Alternative tosylating agents include p-toluenesulfonic anhydride and N-tosylimidazole, which offer advantages under specific conditions . These reagents eliminate hydrogen chloride generation, simplifying neutralization procedures and reducing corrosion concerns in industrial equipment .

Yield Enhancement Strategies

Yield enhancement strategies for 3-(4-Acetyl-2-methoxyphenoxy)propyl 4-methylbenzenesulfonate synthesis encompass both chemical and process optimization approaches. Stoichiometric optimization typically employs 1.1-1.3 equivalents of tosyl chloride relative to the alcohol substrate to ensure complete conversion while minimizing reagent waste [10] [27].

Sequential addition protocols enhance yields by controlling the rate of hydrogen chloride generation and maintaining optimal reaction pH [10]. The gradual addition of tosyl chloride solution over 30-60 minutes prevents local pH excursions that could lead to substrate decomposition or alternative reaction pathways [10]. Industrial implementations utilize automated addition systems to maintain consistent addition rates across multiple batches [10].

Moisture exclusion represents a critical yield enhancement strategy, as water competes with alcohol substrates for tosyl chloride and generates p-toluenesulfonic acid as a corrosive by-product [32]. Rigorous drying of starting materials, solvents, and reaction vessels improves yields by 5-10% compared to standard laboratory conditions [31].

Temperature ramping protocols optimize reaction kinetics by initiating tosylation at low temperature (0-5°C) to ensure clean reaction initiation, followed by controlled warming to ambient temperature to drive the reaction to completion [10]. This approach minimizes competing side reactions while maintaining efficient conversion kinetics.

Work-up optimization includes careful neutralization procedures using dilute hydrochloric acid to protonate excess pyridine without affecting the tosylate product [10]. Sequential washing with copper sulfate solution removes residual pyridine, while sodium bicarbonate washes neutralize any remaining acid [17]. These procedures typically improve isolated yields by 3-8% compared to simplified work-up protocols.

Crystallization-induced yield enhancement can be achieved through careful selection of recrystallization solvents and conditions [34]. The use of ethyl acetate-hexane mixtures provides excellent crystal quality with minimal product loss during purification [14]. Temperature-controlled crystallization protocols ensure consistent particle size distribution and purity specifications [35].

Purification Techniques

Chromatographic Purification

Chromatographic purification of 3-(4-Acetyl-2-methoxyphenoxy)propyl 4-methylbenzenesulfonate employs silica gel-based separation techniques that exploit the compound's moderate polarity and excellent stability under standard chromatographic conditions [14] [36]. Silica gel chromatography using hexane-ethyl acetate solvent systems provides high-resolution separation of the target compound from synthetic impurities and unreacted starting materials.

Solvent system optimization typically utilizes hexane:ethyl acetate ratios ranging from 4:1 to 3:1, depending on the specific impurity profile and desired resolution [14]. The target tosylate exhibits intermediate polarity, eluting after more lipophilic impurities but before residual alcohols or polar by-products [14]. Gradient elution protocols beginning with 4:1 hexane:ethyl acetate and progressing to 2:1 ratios ensure complete separation while minimizing analysis time.

Flash column chromatography represents the most efficient approach for preparative-scale purification, utilizing moderate pressure (10-15 psi) to accelerate separation without compromising resolution [14]. Column dimensions of 20-30 cm length with 2-5 cm diameter accommodate loads of 1-5 g of crude product per 100 g of silica gel [36]. Loading optimization involves dissolving crude product in minimal dichloromethane and applying as a concentrated band to maximize separation efficiency.

High-performance liquid chromatography provides analytical support for chromatographic optimization and purity determination [37]. Reverse-phase C18 columns with acetonitrile-water mobile phases enable rapid analysis of tosylate purity and identification of specific impurities [37]. Detection at 254 nm wavelength provides excellent sensitivity for the aromatic chromophore present in the target molecule.

Column conditioning protocols employ pre-equilibration with the initial mobile phase composition followed by blank gradient runs to establish baseline stability [36]. Post-purification column regeneration using isopropanol flushes removes any strongly retained impurities and maintains column performance across multiple uses [36].

Recrystallization Methods

Recrystallization represents the preferred final purification technique for 3-(4-Acetyl-2-methoxyphenoxy)propyl 4-methylbenzenesulfonate, providing both high purity and excellent crystal quality suitable for analytical characterization [14] [34]. Solvent selection focuses on systems that provide optimal solubility differential between elevated and ambient temperatures while maintaining chemical compatibility with the tosylate functional group.

Ethyl acetate-hexane systems emerge as the optimal recrystallization medium, offering excellent dissolution at reflux temperature and controlled precipitation upon cooling [14] [34]. Typical ratios of 1:1 to 2:1 ethyl acetate:hexane provide the ideal balance between solubility and crystallization driving force [34]. Hot filtration removes any insoluble impurities before initiating crystallization through controlled cooling protocols.

Temperature-controlled crystallization employs gradual cooling from reflux temperature to ambient conditions over 2-4 hours, followed by further cooling to 0-5°C to maximize product recovery [35]. Seeding techniques using small amounts of pure product crystals facilitate nucleation and control crystal morphology [35]. Slow cooling rates (0.5-1°C per hour) promote large, well-formed crystals with minimal occlusion of impurities.

Solvent volume optimization typically employs minimum volumes necessary for complete dissolution at reflux temperature, usually 3-5 mL of solvent per gram of crude product [34]. Anti-solvent addition using hexane or petroleum ether can fine-tune crystallization conditions for challenging cases where direct temperature crystallization proves insufficient [34].

Crystal quality assessment includes microscopic examination for morphology consistency, melting point determination for purity confirmation, and powder X-ray diffraction for polymorph identification [35]. Yield optimization through controlled drying under vacuum conditions prevents product loss through sublimation or decomposition [35].

Purity Determination

Purity determination for 3-(4-Acetyl-2-methoxyphenoxy)propyl 4-methylbenzenesulfonate employs multiple analytical techniques to ensure compliance with pharmaceutical and research-grade specifications [37] [38]. High-performance liquid chromatography serves as the primary quantitative purity method, utilizing validated analytical procedures with appropriate standards and calibration protocols.

HPLC method development employs reverse-phase C18 columns with gradient elution using acetonitrile-water mobile phases containing 0.1% formic acid for enhanced peak shape [37]. Detection wavelength optimization at 254 nm provides optimal sensitivity for the aromatic chromophore while minimizing interference from mobile phase absorbance [37]. Method validation includes linearity, accuracy, precision, specificity, and stability studies according to ICH guidelines.

Gas chromatography-mass spectrometry provides complementary purity analysis with excellent sensitivity for volatile impurities and decomposition products [37]. Derivatization procedures may be employed to enhance volatility for compounds requiring GC analysis [37]. Mass spectral libraries facilitate identification of unknown impurities through spectral matching and fragmentation pattern analysis.

Nuclear magnetic resonance spectroscopy offers detailed structural confirmation and quantitative purity determination through integration of characteristic signals [35]. Proton NMR in deuterated chloroform provides baseline resolution of aromatic and aliphatic protons, enabling detection of structural impurities at levels below 1% [35]. Carbon-13 NMR confirms functional group integrity and detects subtle structural variations.

Elemental analysis provides fundamental composition data for carbon, hydrogen, nitrogen, and sulfur content [35]. Theoretical versus experimental comparisons validate molecular formula and detect the presence of inorganic impurities or hydration [38]. Sulfur content determination specifically confirms tosylate functionality and can detect hydrolysis products.

Water content determination by Karl Fischer titration ensures compliance with moisture specifications and prevents stability issues during storage [38]. Residual solvent analysis by headspace gas chromatography confirms removal of processing solvents below ICH limits [37]. Heavy metals testing using inductively coupled plasma methods ensures absence of catalytic residues from synthetic procedures [38].

Scale-up Considerations

Industrial Production Parameters

Industrial production of 3-(4-Acetyl-2-methoxyphenoxy)propyl 4-methylbenzenesulfonate requires comprehensive optimization of process parameters to ensure consistent quality, high yield, and economic viability at manufacturing scale [22] [39]. Reactor design considerations include heat transfer capacity, mixing efficiency, and corrosion resistance to handle hydrogen chloride generation during tosylation reactions [10] [22].

Heat transfer optimization becomes critical as reaction scales increase due to the exothermic nature of tosylation reactions [22]. Jacketed reactor systems with external heat exchangers provide precise temperature control during tosyl chloride addition and subsequent reaction phases [10] [22]. Multiple temperature zones enable different thermal profiles for reagent addition, reaction completion, and work-up phases [27].

Mixing system design must accommodate changing viscosity profiles as reactions progress from dilute solutions to more concentrated product mixtures [22]. Multi-impeller configurations ensure adequate mass transfer throughout large reactor volumes while preventing dead zones that could harbor unreacted materials [27]. Power input calculations optimize impeller speed and design to achieve target mixing intensities without excessive energy consumption.

Material handling systems address the corrosive nature of hydrogen chloride by-products through selection of appropriate construction materials and ventilation systems [39]. Hastelloy or glass-lined steel reactors provide long-term corrosion resistance, while scrubber systems neutralize acidic vapors before atmospheric release [39]. Automated feeding systems ensure precise stoichiometric control and minimize operator exposure to corrosive reagents.

Process intensification strategies include continuous flow processing to reduce reactor volumes and improve heat transfer characteristics [23] [40]. Plug flow reactors enable precise residence time control and enhanced mixing through static mixing elements [23]. Modular design approaches facilitate scale-up through parallel operation of optimized reactor units [40].

Batch Consistency and Quality Control

Batch consistency for industrial production of 3-(4-Acetyl-2-methoxyphenoxy)propyl 4-methylbenzenesulfonate requires implementation of comprehensive quality control systems that monitor critical process parameters throughout production cycles [38] [41]. Real-time monitoring of temperature, pH, and reaction progress ensures early detection of deviations that could affect product quality [39].

In-process testing protocols include sampling at defined intervals during tosyl chloride addition, reaction completion, and work-up phases [38]. HPLC analysis of reaction aliquots provides quantitative conversion data and identifies formation of process impurities [37]. pH monitoring throughout the reaction sequence ensures proper base stoichiometry and complete hydrogen chloride neutralization [39].

Statistical process control implementation utilizes control charts for critical quality attributes including purity, yield, and residual solvent content [41]. Capability studies establish process control limits based on historical performance data and specification requirements [41]. Trend analysis identifies systematic variations that may indicate equipment degradation or raw material quality changes [39].

Raw material qualification includes comprehensive testing of starting materials for identity, purity, and moisture content before batch release [38]. Vendor qualification programs ensure consistent quality of critical reagents such as tosyl chloride and pyridine through audit and analytical programs [41]. Certificate of analysis verification confirms vendor test results through independent analytical testing [38].

Batch documentation systems maintain complete records of all processing parameters, analytical results, and material transfers throughout production [38]. Electronic batch records facilitate data integrity and enable rapid investigation of any quality issues [41]. Change control procedures ensure that any process modifications undergo appropriate review and approval before implementation [39].